molecular formula C15H20N2O B11823983 [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol

[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol

Cat. No.: B11823983
M. Wt: 244.33 g/mol
InChI Key: ZZJCEWYOABBOHO-NFAWXSAZSA-N
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Description

[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as substituted pyridines and pyrroles, followed by functional group modifications to introduce the phenyl and methanol groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction reactions can produce reduced pyridine or pyrrole derivatives .

Scientific Research Applications

[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl]methanol
  • [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol

Uniqueness

[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is unique due to its specific combination of functional groups and the structural arrangement of the pyrrolo[3,4-b]pyridine core.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

[(2R,4aR,7aS)-2-methyl-6-phenyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methanol

InChI

InChI=1S/C15H20N2O/c1-12-7-8-13-9-17(10-15(13,11-18)16-12)14-5-3-2-4-6-14/h2-8,12-13,16,18H,9-11H2,1H3/t12-,13-,15+/m1/s1

InChI Key

ZZJCEWYOABBOHO-NFAWXSAZSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CO)C3=CC=CC=C3

Canonical SMILES

CC1C=CC2CN(CC2(N1)CO)C3=CC=CC=C3

Origin of Product

United States

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